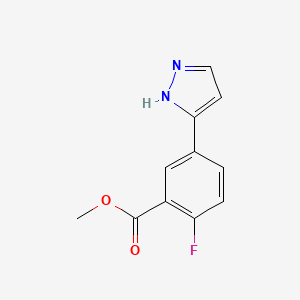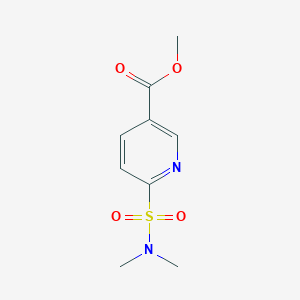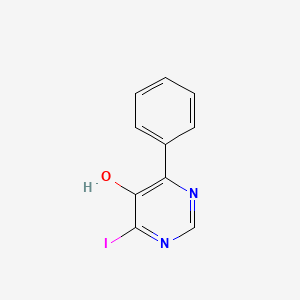![molecular formula C11H8F3NS2 B12115326 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole ring substituted with a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethylbenzyl halide reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and reduce reaction time. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethylphenyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its thiazole ring, the compound exhibits potential antimicrobial activity.
Drug Development: It can serve as a scaffold for designing new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3-thiazole-2-thiol: Similar structure but lacks the trifluoromethylphenyl group.
2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a simple thiazole ring.
1,3,4-Thiadiazole-2-thiol: Features a thiadiazole ring instead of a thiazole ring.
Uniqueness
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in drug design and material science.
Propriétés
Formule moléculaire |
C11H8F3NS2 |
|---|---|
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H8F3NS2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,6H,5H2,(H,15,16) |
Clé InChI |
KSKLCIRNUOFDPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CNC(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)


![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)

